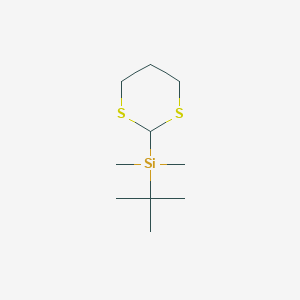

2-(tert-Butyldimethylsilyl)-1,3-dithiane

Overview

Description

2-(tert-Butyldimethylsilyl)-1,3-dithiane is a chemical compound that belongs to the class of organosilicon compounds. It features a dithiane ring, which is a sulfur-containing heterocycle, and a tert-butyldimethylsilyl (TBDMS) group attached to the first carbon atom of the dithiane ring. This compound is known for its stability and utility in various chemical reactions, particularly in organic synthesis.

Synthetic Routes and Reaction Conditions:

From 1,3-dithiane: The compound can be synthesized by reacting 1,3-dithiane with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.

From 1,3-propanedithiol: Another method involves the reaction of 1,3-propanedithiol with tert-butyldimethylsilyl chloride under similar conditions.

Industrial Production Methods: The industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The dithiane ring can be oxidized to form the corresponding diketone.

Reduction: The compound can be reduced to form the corresponding dithiol.

Substitution: The TBDMS group can be substituted with other functional groups through various nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as lithium alkyls (RLi) and Grignard reagents (RMgX) are commonly used.

Major Products Formed:

Oxidation: The major product is the corresponding diketone.

Reduction: The major product is the corresponding dithiol.

Substitution: The major products depend on the nucleophile used, but common products include alkylated dithianes.

Mechanism of Action

Target of Action

2-(tert-Butyldimethylsilyl)-1,3-dithiane is primarily used in the field of synthetic chemistry as a protective group for alcohols . The compound’s primary targets are the hydroxyl groups present in various organic compounds, particularly alcohols .

Mode of Action

The mode of action of this compound involves the formation of silyl ethers when it reacts with alcohols . This reaction is facilitated by the presence of a suitable base and results in the protection of the alcohol’s hydroxyl group . The protected alcohol can then undergo various chemical reactions without the hydroxyl group being affected .

Biochemical Pathways

In the context of biochemical pathways, this compound plays a crucial role in the synthesis of complex organic molecules. It enables the selective reaction of certain functional groups while leaving others unaffected . This is particularly important in multi-step synthesis processes where the protection and deprotection of functional groups are often necessary .

Pharmacokinetics

Its properties as a silylating agent, including its reactivity and stability, are crucial for its effectiveness in synthetic applications .

Result of Action

The result of the action of this compound is the protection of the hydroxyl group in alcohols, allowing for selective reactivity in synthetic processes . After the desired reactions are completed, the protective group can be removed to restore the original alcohol .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a suitable base is necessary for the silylation reaction to occur . Additionally, the reaction is typically carried out in an anhydrous environment to prevent unwanted side reactions .

Scientific Research Applications

2-(tert-Butyldimethylsilyl)-1,3-dithiane is widely used in scientific research due to its stability and versatility. It is employed in organic synthesis as a protecting group for carbonyl compounds, as well as in the synthesis of various sulfur-containing compounds. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Chemistry: It is used as a protecting group for carbonyl compounds, preventing unwanted reactions during complex syntheses. Biology: The compound is utilized in the study of sulfur-containing biomolecules and their interactions. Medicine: It serves as a precursor in the synthesis of pharmaceuticals that contain sulfur atoms. Industry: It is used in the production of materials and chemicals that require sulfur functionalities.

Comparison with Similar Compounds

tert-Butyldimethylsilyl ethers: These compounds are similar in structure but lack the dithiane ring.

Trimethylsilyl ethers: These are less stable compared to TBDMS ethers and are more susceptible to hydrolysis.

Uniqueness: 2-(tert-Butyldimethylsilyl)-1,3-dithiane is unique due to its combination of the dithiane ring and the TBDMS group, providing both stability and reactivity. This combination makes it particularly useful in organic synthesis and other applications where protection and stability are crucial.

Properties

IUPAC Name |

tert-butyl-(1,3-dithian-2-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2Si/c1-10(2,3)13(4,5)9-11-7-6-8-12-9/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISLIURJHXAPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339004 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95452-06-5 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of 2-(tert-Butyldimethylsilyl)-1,3-dithiane?

A1: this compound serves as a valuable reagent in organic synthesis. Specifically, its anionic form, generated by deprotonation, readily undergoes alkylation reactions with various electrophiles. [, ] This reactivity provides a versatile route to acyl silanes, which are important intermediates in numerous organic transformations. []

Q2: Can you provide an example of a specific reaction involving this compound?

A2: Yes, research highlights a one-flask bisalkylation reaction involving this compound. [] The reaction sequence begins with the anion of this compound reacting with an epoxide. Subsequently, a 1,4-Brook rearrangement occurs, followed by the addition of a second electrophile. This method allows for the efficient and controlled introduction of two different substituents into the molecule, showcasing the synthetic versatility of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine](/img/structure/B1582640.png)